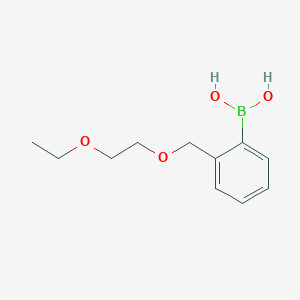
(2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and an ethoxyethoxy methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with an appropriate ethoxyethoxy methylating agent. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and base conditions to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
化学反应分析
Types of Reactions: (2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and palladium catalysts.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of (2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with nucleophilic groups, such as hydroxyl or amino groups, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .
相似化合物的比较
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group.
2-Methoxyphenylboronic acid: Contains a methoxy group instead of the ethoxyethoxy methyl group.
2-(Hydroxymethyl)phenylboronic acid: Features a hydroxymethyl group in place of the ethoxyethoxy methyl group.
2-(Methylthio)phenylboronic acid: Substituted with a methylthio group.
Uniqueness: (2-((2-Ethoxyethoxy)methyl)phenyl)boronic acid is unique due to its ethoxyethoxy methyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where traditional boronic acids may not perform as effectively.
属性
CAS 编号 |
1332504-33-2 |
|---|---|
分子式 |
C11H17BO4 |
分子量 |
224.06 g/mol |
IUPAC 名称 |
[2-(2-ethoxyethoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO4/c1-2-15-7-8-16-9-10-5-3-4-6-11(10)12(13)14/h3-6,13-14H,2,7-9H2,1H3 |
InChI 键 |
PZGQZNIKWQPKIT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1COCCOCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)
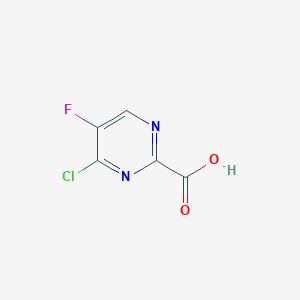
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)
![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
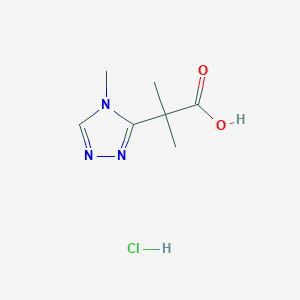
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
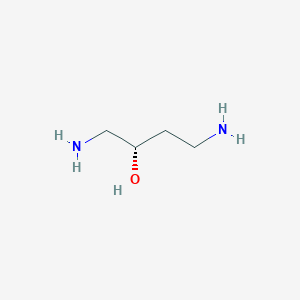
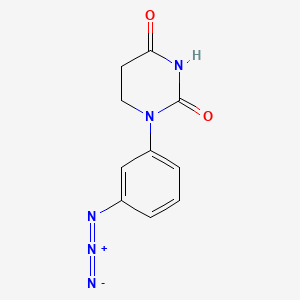
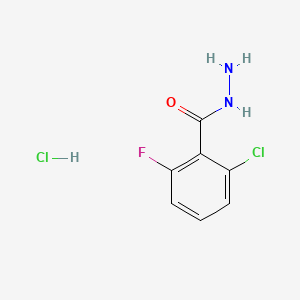
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
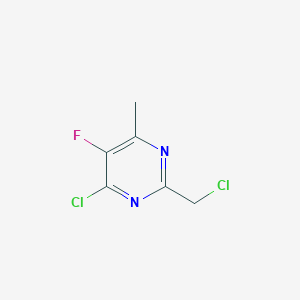
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
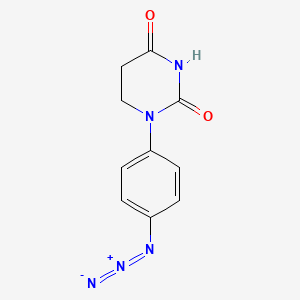
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13465588.png)
